molecular formula C10H15BO4S B594665 4-(Isobutylsulfonyl)phenylboronic acid CAS No. 1217500-99-6

4-(Isobutylsulfonyl)phenylboronic acid

Cat. No. B594665
M. Wt: 242.096
InChI Key: WGYQGDKMBFOTGS-UHFFFAOYSA-N
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Description

4-(Isobutylsulfonyl)phenylboronic acid is a chemical compound with the molecular formula C10H15BO4S . It has a molecular weight of 242.1 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 4-(Isobutylsulfonyl)phenylboronic acid is 1S/C10H15BO4S/c1-8(2)7-16(14,15)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The predicted boiling point of 4-(Isobutylsulfonyl)phenylboronic acid is 449.8±51.0 °C . The compound has a predicted density of 1.25±0.1 g/cm3 . It is typically stored at temperatures between 2-8°C . The pKa of the compound is predicted to be 7.70±0.16 .

Scientific Research Applications

Phenylboronic acid derivatives, including “4-(Isobutylsulfonyl)phenylboronic acid”, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

  • Diagnostic Applications : Phenylboronic acid derivatives can interact with sialic acid, a type of sugar, providing a new class of molecular targets for diagnostic applications .

  • Therapeutic Applications : Phenylboronic acid derivatives can be used in drug delivery applications . For example, they can function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes .

  • Biomedical Applications : Phenylboronic acid derivatives can be conjugated with chitosan, a cationic polysaccharide, to create materials with a variety of properties that can be exploited for biomedical applications . These conjugates can be used in wound healing and tumor targeting .

  • Sensing Applications : Boronic acids, including phenylboronic acid derivatives, are increasingly utilized in diverse areas of research, including sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

  • Electrophoresis of Glycated Molecules : Boronic acids have been used for electrophoresis of glycated molecules . This application takes advantage of the interaction between boronic acids and sugars .

  • Building Materials for Microparticles : Boronic acids have been employed as building materials for microparticles for analytical methods . These microparticles can be used in a variety of analytical methods, including those involving polymers for the controlled release of insulin .

  • Biological Labelling and Protein Manipulation : Boronic acids, including phenylboronic acid derivatives, have been used for biological labelling and protein manipulation . This application takes advantage of the interaction between boronic acids and sugars .

  • Interference in Signalling Pathways and Enzyme Inhibition : Phenylboronic acid derivatives have been used as biochemical tools for various purposes, including interference in signalling pathways and enzyme inhibition .

  • Cell Delivery Systems : Phenylboronic acid derivatives have been used in cell delivery systems . This application takes advantage of the unique chemistry of boronic acids, which form reversible complexes with polyols, including sugars .

  • Separation Technologies : Boronic acids have been used in separation technologies . This application takes advantage of the interaction between boronic acids and sugars .

  • Therapeutics : Boronic acids have been used in the development of therapeutics . This application takes advantage of the unique chemistry of boronic acids, which form reversible complexes with polyols, including sugars .

  • Phenylboronic Acid-Functionalized Chitosan Conjugates : Phenylboronic acid derivatives have been conjugated to chitosan, a cationic polysaccharide, to create materials with a variety of properties that can be exploited for a variety of applications . These conjugates can be used in wound healing and tumor targeting .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

[4-(2-methylpropylsulfonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4S/c1-8(2)7-16(14,15)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYQGDKMBFOTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)CC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675224
Record name [4-(2-Methylpropane-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Isobutylsulfonyl)phenylboronic acid

CAS RN

1217500-99-6
Record name [4-(2-Methylpropane-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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